2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
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Overview
Description
2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a pyrimidine ring and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves the following steps:
Formation of the Triazole Ring:
Pyrimidine Ring Formation: The pyrimidine ring is often constructed through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling with Dichlorobenzamide: The final step involves coupling the triazole-pyrimidine intermediate with 2,5-dichlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the click reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit specific enzymes and pathways in microorganisms.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide involves the inhibition of specific enzymes and pathways. For instance, in antimicrobial applications, it targets enzymes involved in cell wall synthesis or DNA replication, leading to the death of the microorganism . The triazole and pyrimidine rings play a crucial role in binding to the active site of the target enzyme, disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and antifungal properties.
Pyrimidine Derivatives: Compounds with pyrimidine rings are known for their use in pharmaceuticals, particularly as antiviral and anticancer agents.
Dichlorobenzamide Derivatives: These compounds are often used in agriculture as herbicides and pesticides.
Uniqueness
2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is unique due to the combination of the triazole, pyrimidine, and dichlorobenzamide moieties in a single molecule. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,5-dichloro-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N6O/c14-8-1-2-10(15)9(3-8)13(22)20-11-4-12(18-6-17-11)21-7-16-5-19-21/h1-7H,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXKDBWERJGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=NC=N2)N3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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